3-(4-Ethoxycarbonylphenyl)isonicotinic acid
Overview
Description
3-(4-Ethoxycarbonylphenyl)isonicotinic acid is an organic compound with the molecular formula C15H13NO4 . It is a derivative of isonicotinic acid, which is itself a derivative of pyridine with a carboxylic acid substituent at the 4-position .
Molecular Structure Analysis
The molecular structure of this compound consists of a pyridine ring (isonicotinic acid) substituted at the 3-position with a phenyl ring that has an ethoxycarbonyl (ester) group at the 4-position . The InChI code for this compound is 1S/C15H13NO4/c1-2-20-15(19)11-5-3-10(4-6-11)13-9-16-8-7-12(13)14(17)18/h3-9H,2H2,1H3,(H,17,18) .Scientific Research Applications
Chemical Properties
“3-(4-Ethoxycarbonylphenyl)isonicotinic acid” is a chemical compound with the molecular formula C15H13NO4 . It has a molecular weight of 271.27 .
Use in Catalyst Preparation
This compound has been used in the preparation of a novel silica supported sulfonic acid functionalized isonicotinic acid SO3H-INA@SiO2 catalyst . This catalyst was prepared by treating isonicotinic acid with chlorosulphonic acid followed by heterogenization on silica .
Conversion of 2-Methylfuran to Diesel Fuel Precursors
The SO3H-INA@SiO2 catalyst prepared using “this compound” has been used for the solvent-free conversion of 2-methylfuran to diesel fuel precursors of C15 and C20 units . The catalyst was able to convert 2-methylfuran completely into condensation products .
Use in Organic Ligand Preparation
“this compound” has been used as an organic ligand for the preparation of copper (I) halide coordination polymer .
Use in the Synthesis of Pyranopyrazoles
This compound has been used as an organocatalyst in the one-pot four-component condensation reaction, to synthesize pyranopyrazoles based heterocyclic compounds .
Use in Predicting Physicochemical Properties
The descriptors for isonicotinic acid can be used in known equations for partition of solutes between water and organic solvents to predict partition coefficients and then further solubility in a host of organic solvents . This can also be used to predict a number of other physicochemical properties .
Mechanism of Action
Target of Action
Isonicotinic acid, a related compound, is known to selectively induce the expression ofCYP2E1 . CYP2E1 is an enzyme involved in the metabolism of various substances, including drugs and toxins.
Mode of Action
Isonicotinic acid, a related compound, is known to reversibly inhibitCYP2C19 and CYP3A4 activities, and mechanistically inactivate CYP1A2 , CYP2A6 , CYP2C19 , and CYP3A4 at clinically relevant concentrations . These enzymes are part of the cytochrome P450 family, which plays a crucial role in the metabolism of drugs and other xenobiotics.
Biochemical Pathways
Related compounds such as isonicotinic acid are known to affect thecytochrome P450 metabolic pathway .
Pharmacokinetics
Isonicotinic acid, a related compound, is known to be metabolized by hepaticN-acetyltransferase (NAT) and cytochrome P450 2E1 (CYP2E1) to form hepatotoxins .
Result of Action
Related compounds such as isonicotinic acid are known to have bactericidal or bacteriostatic effects depending on the growth rate of the mycobacteria .
properties
IUPAC Name |
3-(4-ethoxycarbonylphenyl)pyridine-4-carboxylic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13NO4/c1-2-20-15(19)11-5-3-10(4-6-11)13-9-16-8-7-12(13)14(17)18/h3-9H,2H2,1H3,(H,17,18) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UZOJZRNJACOLHF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)C2=C(C=CN=C2)C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13NO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80688082 | |
Record name | 3-[4-(Ethoxycarbonyl)phenyl]pyridine-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80688082 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
271.27 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1261929-79-6 | |
Record name | 3-[4-(Ethoxycarbonyl)phenyl]pyridine-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80688082 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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